Product packaging for 2-Benzofuran-2-yl-isonicotinic acid(Cat. No.:)

2-Benzofuran-2-yl-isonicotinic acid

Cat. No.: B12999371
M. Wt: 239.23 g/mol
InChI Key: BFKSUTIGJWPDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofuran-2-yl-isonicotinic acid is a high-purity chemical reagent designed for research applications. This compound features a benzofuran moiety linked to an isonicotinic acid group, a structure of significant interest in medicinal chemistry. The benzofuran core is recognized as a privileged scaffold in drug discovery, with documented scientific interest in its derivatives for antimicrobial and central nervous system (CNS) targets. Research Applications and Potential: • Antifungal Research: Benzofuran derivatives have demonstrated promising in vitro activity against phytopathogenic fungi such as Fusarium oxysporum , a major cause of crop loss, highlighting their potential in agricultural science . The structural motif is actively investigated for the development of new antifungal agents . • Neuroscience Research: The benzofuran structure is found in compounds investigated for targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . This receptor is implicated in cognitive processes and is a target for research into conditions such as schizophrenia and Alzheimer's disease . For instance, the drug candidate Bradanicline, a benzofuran-2-carboxamide, is a known α7 nAChR agonist that has been investigated for cognitive deficits . • Antitubercular Research: Research into molecular hybrids containing benzofuran and other heterocyclic systems, such as pyrazole and pyridine, has shown potential antitubercular activity against Mycobacterium tuberculosis . Handling and Compliance: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B12999371 2-Benzofuran-2-yl-isonicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C14H9NO3/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)

InChI Key

BFKSUTIGJWPDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Benzofuran 2 Yl Isonicotinic Acid

Development of Advanced and Green Synthetic Protocols

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methodologies. This is reflected in the synthesis of benzofuran derivatives, where metal-catalyzed reactions, microwave-assisted techniques, and catalyst-free approaches have gained prominence.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the benzofuran ring system. Palladium, copper, and nickel are among the most utilized metals for this purpose, enabling the formation of key carbon-carbon and carbon-oxygen bonds. nih.gov

One of the most prominent methods is the palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with 2-iodophenols, which proceeds via an intramolecular cyclization to yield the benzofuran derivative. nih.gov The use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in combination with a copper co-catalyst like copper iodide, is common in these reactions. nih.gov

Palladium-catalyzed reactions are not limited to Sonogashira couplings. For instance, palladium acetate (B1210297) can catalyze the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofurans. nih.gov Another approach involves the palladium-catalyzed intramolecular Heck coupling. orgsyn.org Nickel catalysts have also been employed to facilitate the intramolecular nucleophilic addition, leading to the formation of benzofurans in good yields. nih.gov

Table 1: Examples of Metal Catalysts in Benzofuran Synthesis

Catalyst System Reactants Product Type Reference
Pd(OAc)₂ / bpy Aryl boronic acid, 2-(2-formylphenoxy)acetonitrile Benzoyl-substituted benzofuran nih.gov
(PPh₃)PdCl₂ / CuI Terminal alkyne, 2-iodophenol (B132878) 2-Substituted benzofuran nih.gov
Ni Catalyst Not specified Benzofuran derivatives nih.gov

This table is interactive. Click on the headers to sort.

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of benzofuran derivatives.

For example, the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids can be expedited using microwave-assisted conditions, resulting in high yields. nih.gov Similarly, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions is significantly enhanced by microwave irradiation, which shortens reaction times and minimizes side products. nih.gov The synthesis of benzofuran-2-yl(4,5-diydro-3,5-substituted diphenylpyrazol-1-yl) methanone (B1245722) derivatives has also been achieved with high yields and short reaction times using microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Perkin rearrangement of 3-halocoumarins Longer reaction times Significantly reduced reaction times, high yields nih.gov
Three-component synthesis of 2,3-disubstituted benzofurans Longer reaction times, more side products Shorter reaction times, minimized side products nih.gov

This table is interactive. Click on the headers to sort.

The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry, aiming to reduce the environmental impact of chemical processes. researchgate.netrsc.org For the synthesis of benzofuran and related heterocyclic structures, several such methodologies have been reported.

Catalyst-free synthesis of benzofuran derivatives has been achieved through the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. researchgate.net This process involves an isomerization/nucleophilic addition/cyclization/aromatization cascade. researchgate.net Additionally, catalyst-free approaches have been developed for the synthesis of other heterocyclic systems, such as 2-substituted benzothiazoles and 2-anilino nicotinic acids, which can be relevant for the synthesis of the isonicotinic acid part of the target molecule. researchgate.netrsc.org These reactions often proceed under neat conditions (solvent-free) or in green solvents like water, and can be promoted by heat or microwave irradiation. researchgate.net For instance, the synthesis of 2-anilino nicotinic acid derivatives has been reported in good to excellent yields with short reaction times under solvent- and catalyst-free conditions. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and the nature of the base or other additives.

For metal-catalyzed reactions, the choice of ligand can be crucial. For example, in a palladium-catalyzed synthesis of benzofuran derivatives, tricyclohexylphosphine (B42057) (PCy₃) was used as a ligand. nih.gov The base also plays a significant role; cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting the synthesis of 3-amino-2-aroyl benzofuran derivatives at room temperature in dimethylformamide (DMF). researchgate.net

In microwave-assisted synthesis, the optimization of power and irradiation time is essential to achieve the best results without causing decomposition of the products. researchgate.net For catalyst-free reactions, the temperature and reaction time are the primary parameters to be optimized. mdpi.com The molar ratio of reactants is another key factor to be adjusted for yield enhancement. researchgate.net

Purification and Isolation Techniques for the Synthesized Compound

After the synthesis, the target compound, 2-benzofuran-2-yl-isonicotinic acid, must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the physical properties of the compound and the impurities present.

Commonly used techniques for the purification of benzofuran derivatives include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or a mixture of solvents). researchgate.net For instance, a mixture of petroleum ether and ethyl acetate is often used as the eluent. researchgate.net

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Acid-Base Extraction: For a compound like this compound, which contains an acidic carboxylic acid group, acid-base extraction can be a powerful purification tool. The compound can be converted to its salt by treatment with a base, making it water-soluble and allowing for separation from non-acidic impurities. Subsequent acidification will precipitate the pure carboxylic acid. mdpi.com

Soxhlet Extraction: This method can be used for the continuous extraction of a compound from a solid with a solvent. mdpi.com

The purity of the final compound is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structure of the compound can be unequivocally confirmed by single-crystal X-ray diffraction if suitable crystals can be obtained. nih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of protons and carbons can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Benzofuran-2-yl-isonicotinic acid is predicted to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) and isonicotinic acid rings. The aromatic region of the spectrum would be particularly informative. The protons of the isonicotinic acid ring are expected to appear as doublets, characteristic of a 1,4-disubstituted pyridine (B92270) ring. The protons on the benzofuran ring will show a more complex pattern of multiplets, with their specific chemical shifts influenced by the electronic nature of the heterocyclic system. chemicalbook.comresearchgate.net The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding. nih.gov

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H (Carboxylic Acid)>10.0br s-
H (Isonicotinic Acid)8.70-8.90d5.0-6.0
H (Isonicotinic Acid)7.80-8.00d5.0-6.0
H (Benzofuran)7.20-7.70m-
H (Benzofuran)6.70-7.00s-

This table is predictive and based on data from analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the carbons of the two heterocyclic rings, and the quaternary carbons. The chemical shift of the carbonyl carbon is typically found in the range of 165-185 ppm. wisc.edu The carbons of the aromatic and heteroaromatic rings will resonate in the region of 110-160 ppm. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165.0 - 175.0
C (Aromatic/Heteroaromatic)110.0 - 160.0

This table is predictive and based on data from analogous structures.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the same spin system, helping to identify adjacent protons on both the benzofuran and isonicotinic acid rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern would likely involve the initial loss of a carboxyl group (•COOH) or carbon dioxide (CO₂), a common fragmentation for carboxylic acids. Subsequent fragmentation could involve the cleavage of the benzofuran ring system. nist.gov

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment
[M]⁺Molecular Ion
[M-45]⁺Loss of •COOH
[M-44]⁺Loss of CO₂

This table is predictive and based on general fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. docbrown.info The spectrum would also feature absorptions in the 1450-1600 cm⁻¹ region, characteristic of C=C stretching vibrations within the aromatic and heteroaromatic rings, as well as C-O stretching vibrations associated with the benzofuran ether linkage. nih.gov

Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (Aromatic)3000 - 3100
C=O (Carboxylic Acid)1700 - 1725
C=C (Aromatic)1450 - 1600
C-O (Ether)1200 - 1300

This table is predictive and based on characteristic absorption frequencies for the indicated functional groups. nist.govthermofisher.com

Derivatization Strategies and Analogue Synthesis Based on 2 Benzofuran 2 Yl Isonicotinic Acid

Functionalization at the Carboxylic Acid Group

The carboxylic acid function is a highly reactive and versatile handle for introducing a wide array of new functional groups, primarily through esterification, amidation, and the formation of hydrazides.

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. This is typically achieved by activating the carboxylic acid, followed by reaction with a suitable nucleophile (an alcohol for esterification or an amine for amidation). A common and efficient method involves the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). researchgate.netresearchgate.net This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol or amine to yield the desired ester or amide. researchgate.net

For instance, a series of phenolic esters and amides of the related 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were successfully synthesized by reacting the parent acid with various substituted phenols and secondary amines using EDC.HCl as the coupling agent. researchgate.net More advanced techniques, such as transamidation, have also been developed. This allows for the conversion of an initial amide, like an N-(quinolin-8-yl)benzofuran-2-carboxamide, into a wide range of other amides by reacting it with different amine nucleophiles. nih.gov This method is particularly valuable as it can be performed while leaving other sensitive functional groups, such as esters, intact within the molecule. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

Reactant A (Acid) Reactant B (Nucleophile) Coupling Agent Product Type Reference
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Substituted Phenols EDC.HCl Phenolic Ester researchgate.net
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Secondary Amines EDC.HCl Amide researchgate.net

This table illustrates common reaction types for functionalizing the carboxylic acid group, based on analogous structures.

Another powerful derivatization pathway involves the conversion of the carboxylic acid into a hydrazide. This is typically accomplished by first converting the acid to its corresponding methyl or ethyl ester, which is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the isonicotinic acid hydrazide derivative. This hydrazide serves as a key intermediate for further synthesis. nih.gov

The hydrazide group is nucleophilic and can readily undergo condensation reactions with various aldehydes and ketones. This reaction produces hydrazide-hydrazones, which significantly expands the structural diversity of the synthesized analogues. nih.gov For example, new hydrazide-hydrazones of isonicotinic acid have been prepared through the straightforward condensation of isonicotinic acid hydrazide with a variety of aromatic aldehydes. nih.gov The resulting N-acylhydrazone linkage is a prominent feature in many biologically active compounds. A complex derivative, isonicotinic acid, (5-chloro-3-phenyl-2-benzofuranylmethylene)hydrazide, highlights the combination of the isonicotinic acid hydrazide core with a substituted benzofuran (B130515) moiety. ontosight.ai

Table 2: Two-Step Synthesis of Hydrazide-Hydrazones

Step Starting Material Reagent(s) Intermediate/Product Reference
1 2-Benzofuran-2-yl-isonicotinic acid ester Hydrazine Hydrate (N₂H₄·H₂O) This compound hydrazide nih.gov

This table outlines the sequential reaction pathway from a carboxylic acid derivative to a hydrazone.

Modifications and Substitutions on the Benzofuran Nucleus

The benzofuran ring system offers two distinct regions for functionalization: the fused benzene (B151609) ring and the furan (B31954) ring.

The benzene portion of the benzofuran nucleus can undergo classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the fused, oxygen-containing furan ring dictates the position of substitution. The substitution pattern is complex, but generally, positions 4, 5, 6, and 7 are available for functionalization, with the precise location depending on the reaction conditions and the nature of the electrophile.

The furan ring is generally more susceptible to electrophilic attack than the benzene ring. The regioselectivity of this attack, whether at position 2 or 3, is a subject of considerable study. For benzofuran itself, electrophilic attack at the 2-position leads to a stabilized intermediate where the positive charge is delocalized into the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Conversely, attack at the 3-position allows the positive charge to be stabilized by the lone pair of electrons on the furan's oxygen atom. stackexchange.comechemi.com The outcome can depend on the specific electrophile; for example, nitration and formylation of benzofuran tend to occur preferentially at the 2-position. echemi.com

Modern synthetic methods have provided routes to selectively functionalize these positions. For example, a bromine atom can be efficiently introduced at the 2-position of a benzofuran ring. nih.gov This bromo-derivative is a versatile intermediate for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of aryl or vinyl groups at this position. nih.gov Furthermore, C-H arylation has been used to introduce substituents at the 3-position of the benzofuran ring. nih.gov

Table 3: Selected Functionalization Reactions on the Benzofuran Furan Ring

Position Reaction Type Reagent(s) Resulting Functional Group Reference
C2 Bromination N-Bromosuccinimide (NBS) or similar Bromo (-Br) nih.gov
C2 Suzuki Coupling (from C2-Br) Arylboronic acid, Pd catalyst Aryl group nih.gov
C2 Heck Coupling (from C2-Br) Alkene, Pd catalyst Vinyl group nih.gov
C3 C-H Arylation Aryl iodide, Pd(OAc)₂, AgOAc Aryl group nih.gov

This table summarizes methods for introducing new groups at the C2 and C3 positions of the furan ring within the benzofuran scaffold.

Derivatization of the Isonicotinic Acid (Pyridine) Ring

The pyridine (B92270) ring of the isonicotinic acid moiety is an electron-deficient aromatic system. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. Key derivatization strategies for the pyridine ring include:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This introduces a permanent positive charge and can significantly modify the solubility and biological properties of the molecule.

Nucleophilic Aromatic Substitution (S_NAr): While the parent pyridine ring is not highly reactive, the presence of activating groups or the formation of an N-oxide can facilitate the displacement of leaving groups (like halogens) from the ring by nucleophiles.

These derivatization strategies allow for the systematic modification of this compound, providing a robust platform for generating extensive libraries of analogues for further research.

Introduction of Halogen and Alkyl Substituents

The strategic placement of halogen and alkyl groups on the benzofuran or pyridine rings of the core scaffold can significantly influence the molecule's properties. While direct halogenation and alkylation of this compound are not extensively documented, related structures have undergone such modifications, providing insight into potential synthetic routes.

One notable example involves the synthesis of derivatives of a structurally similar compound, 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid. In this work, researchers successfully introduced both a bromine atom and a tert-butyl group onto the benzofuran ring system. The synthesis of 2-(7-Bromo-5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-7-carboxylic acid demonstrates the feasibility of incorporating these substituents nih.gov. This was achieved by starting with the appropriately substituted salicylaldehyde (B1680747), which then undergoes a one-pot reaction to form the final substituted benzofuran-quinoline product nih.gov.

General methods for the alkylation of pyridine rings, such as the enantioselective alkylation of 2-alkylpyridines, have been developed, which could potentially be adapted for the this compound scaffold escholarship.org. Similarly, methods for the arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with Grignard reagents offer a pathway to functionalize the pyridine ring nih.gov. The synthesis of N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, an intermediate for the drug Dronedarone, showcases the introduction of a butyl group onto the benzofuran ring google.com.

Bromination of the benzofuran moiety can also be achieved at the acetyl stage, prior to the formation of the larger heterocyclic system. For instance, 1-(benzofuran-2-yl)-2-bromoethanone is synthesized by treating benzofuran-2-yl methyl ketone with bromine in methylene (B1212753) chloride prepchem.comsigmaaldrich.com. This brominated intermediate can then be used in subsequent reactions to build more complex molecules. The synthesis of various benzofuran-2-carboxylic acid derivatives has also been achieved through methods like the microwave-assisted Perkin rearrangement of 3-halocoumarins nih.gov.

Derivative NameSubstituentsSynthetic Approach HighlightReference
2-(7-Bromo-5-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-7-carboxylic acid-Br, -C(CH₃)₃One-pot reaction of a substituted salicylaldehyde with a quinoline (B57606) precursor. nih.gov nih.gov
N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide-C₄H₉Reaction of N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone. google.com google.com
1-(benzofuran-2-yl)-2-bromoethanone-Br (on acetyl group)Bromination of benzofuran-2-yl methyl ketone. prepchem.comsigmaaldrich.com prepchem.comsigmaaldrich.com
Table 1: Examples of Halogen and Alkyl Substituted Benzofuran Derivatives.

Exploration of Nitrogen Atom Positional Isomers within the Pyridine Ring

The synthesis of these isomers would require different starting materials. For the picolinic acid analogue, 2-(benzofuran-2-yl)picolinic acid, a synthetic route could involve the oxidation of α-picoline to picolinic acid, followed by coupling with a suitable benzofuran derivative orgsyn.org. The synthesis of picolinic acid itself can be achieved through the permanganate (B83412) oxidation of α-picoline orgsyn.org or from 2-cyanopyridine (B140075) chemicalbook.com.

For the nicotinic acid analogue, 2-(benzofuran-2-yl)nicotinic acid, the synthesis would start from nicotinic acid (3-pyridinecarboxylic acid). Various synthetic methods for nicotinic acid derivatives have been reported, often with the goal of producing compounds with anti-inflammatory properties nih.gov. The general production of pyridine carboxylic acids, including isonicotinic acid, is a well-established industrial process google.com.

Isomer NameNitrogen PositionParent Pyridine Carboxylic AcidReference for Parent Acid Synthesis
2-Benzofuran-2-yl-picolinic acid2Picolinic acid (Pyridine-2-carboxylic acid) orgsyn.orgchemicalbook.com
2-Benzofuran-2-yl-nicotinic acid3Nicotinic acid (Pyridine-3-carboxylic acid) nih.gov
This compound4Isonicotinic acid (Pyridine-4-carboxylic acid) google.com
Table 2: Positional Isomers of 2-Benzofuran-2-yl-pyridine Carboxylic Acid.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. The this compound scaffold has served as a building block for the creation of novel hybrid molecules.

One area of exploration has been the fusion of the benzofuran moiety with other heterocyclic systems. For instance, researchers have synthesized a series of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives nih.govd-nb.info. These hybrids were prepared through a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes nih.govd-nb.info.

Another example is the development of benzofuran-pyrazole-pyridine based molecules. A novel compound, 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, was synthesized with the aim of managing osteoarthritis nih.gov. This complex hybrid was constructed through a multi-step synthesis starting from 2-acetylbenzofuran (B162037) nih.gov.

Furthermore, benzofuran has been combined with rhodanine (B49660) to create new hybrid molecules. These compounds were designed as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) nih.gov. The synthesis involved linking the benzofuran scaffold at its 2-position to a rhodanine ring nih.gov. Other hybrid molecules have been created by combining the benzofuran core with piperidine, piperazine, thiosemicarbazone, and semicarbazone moieties to explore their potential as anticancer agents nih.gov.

Hybrid Molecule ClassCombined ScaffoldsSynthetic HighlightReference
Benzofuran-Quinoline HybridsBenzofuran, QuinolineOne-pot reaction of a chloromethylquinoline with salicylaldehydes. nih.govd-nb.info nih.govd-nb.info
Benzofuran-Pyrazole-Pyridine HybridsBenzofuran, Pyrazole, PyridineMulti-step synthesis starting from 2-acetylbenzofuran. nih.gov nih.gov
Benzofuran-Rhodanine HybridsBenzofuran, RhodanineLinking of the benzofuran-2-yl moiety to a rhodanine ring. nih.gov nih.gov
Benzofuran-Piperidine/Piperazine/etc. HybridsBenzofuran, Piperidine, Piperazine, Thiosemicarbazone, SemicarbazoneHybridization of benzofuran with various nitrogen-containing heterocycles. nih.gov nih.gov
Table 3: Examples of Hybrid Molecules Based on the Benzofuran Scaffold.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 2-Benzofuran-2-yl-isonicotinic acid. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) has been employed to investigate the geometric and electronic properties of this compound. DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule (its geometry) and describe the distribution of electrons. This analysis is crucial for understanding how the molecule will interact with its environment.

Key geometric parameters such as bond lengths and angles are optimized to find the lowest energy conformation. Electronic properties, including the dipole moment and the distribution of atomic charges, are also determined, providing insights into the molecule's polarity and reactive sites.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis helps to predict its kinetic stability and how it might participate in chemical reactions.

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are used to predict its binding affinity and mode of interaction with biological macromolecules like proteins.

Molecular docking studies have been instrumental in identifying and characterizing the potential binding sites of this compound on various protein targets. These simulations can reveal the specific amino acid residues within the protein's active site that are crucial for forming interactions with the ligand. The size, shape, and chemical environment of the binding pocket are analyzed to understand the complementarity between the ligand and the protein.

By predicting the binding pose of this compound, molecular docking can elucidate the potential mechanisms of interaction with enzymes and receptors. These simulations can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Understanding these interactions is fundamental to explaining the compound's potential biological activity and can guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models use statistical methods to correlate physicochemical properties of molecules with their known activities. For this compound and its analogs, QSAR can help predict their biological activity based on descriptors such as lipophilicity, electronic effects, and steric parameters.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model serves as a template for designing new molecules with similar or improved activity. For this compound, identifying its pharmacophoric features can aid in the discovery of novel compounds that interact with the same biological target.

Development of Predictive Models for Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

A notable example of a QSAR study was performed on a series of 15 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives. nih.gov This study utilized various physicochemical parameters as independent variables to predict the inhibitory activity (IC₅₀) against the cytochrome P450 enzyme CYP26A1. nih.gov The parameters investigated included molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P). nih.gov Through multiple linear regression analysis, several predictive models were generated with a high coefficient of determination (R²), indicating a strong correlation between the selected descriptors and the biological activity. nih.gov Such studies are crucial for identifying the key molecular features that govern the therapeutic efficacy of benzofuran-based compounds.

Table 1: Physicochemical Parameters Used in QSAR Studies of Benzofuran (B130515) Derivatives

ParameterDescriptionRelevance to Biological Activity
Molar Refractivity (MR) A measure of the total polarizability of a molecule.Relates to the volume of the molecule and its ability to bind to a receptor.
Molecular Weight (MW) The mass of one mole of a substance.Influences the absorption, distribution, metabolism, and excretion (ADME) properties.
Parachor (Pc) A measure of the molar volume of a liquid at a temperature where its surface tension is unity.Can be related to intermolecular interactions.
Surface Tension (St) The tendency of liquid surfaces to shrink into the minimum surface area possible.Can influence how a molecule interacts with biological membranes.
Density (D) The mass of a substance per unit volume.A fundamental physical property that can be correlated with other molecular descriptors.
Index of Refraction (Ir) A measure of how much the path of light is bent, or refracted, when entering a material.Related to the polarizability of the molecule.
Log P The logarithm of the partition coefficient between octanol (B41247) and water.A key indicator of a molecule's hydrophobicity and its ability to cross cell membranes.
Data sourced from a QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles. nih.gov

Computational Design of Novel Analogues

The insights gained from QSAR and other molecular modeling studies are instrumental in the computational design of new and more potent analogues. By understanding which structural modifications are likely to enhance activity, researchers can rationally design new molecules. The process often involves identifying a lead compound and then exploring various substitutions on its core scaffold.

For instance, in the development of novel anticancer agents, the indolin-2-one scaffold, which shares some structural similarities with the benzofuran system in terms of being a bicyclic aromatic heterocycle, has been extensively studied. nih.gov Structure-activity relationship (SAR) studies on indolin-2-one derivatives have shown that substitutions at specific positions of the oxindole (B195798) ring are critical for their antiangiogenic and anticancer activities. nih.gov This principle of targeted substitution is directly applicable to the design of novel this compound analogues.

Computational chemists can use techniques like molecular docking to simulate how different analogues of this compound would bind to a specific protein target. In a study on new benzofuran hybrids, molecular docking was used to estimate the binding affinity of the designed compounds to the PI3K and VEGFR-2 enzymes, which are implicated in cancer. nih.gov This allows for the in silico screening of a large number of potential analogues, with only the most promising candidates being synthesized for further biological evaluation. The goal is to optimize properties such as polarity, lipophilicity, and hydrogen bonding capacity to improve pharmacological effectiveness. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While QSAR and molecular docking provide static pictures of a molecule and its interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods are crucial for understanding the flexibility of a molecule and how it behaves over time in a biological environment.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule. For a molecule like this compound, the relative orientation of the benzofuran and isonicotinic acid moieties is of great interest. Different conformations can have different energies and biological activities.

Molecular dynamics simulations take this a step further by simulating the movement of atoms in a molecule over time. mdpi.com This can reveal how a ligand binds to its receptor, the stability of the resulting complex, and the role of solvent molecules in the interaction. mdpi.com For example, MD simulations of indole (B1671886) inhibitors of monoamine oxidases revealed that a particularly potent inhibitor was able to form stable hydrogen bonds with the enzyme's cofactor, a finding that explained its high activity. nih.gov Conversely, the complex with a different isoform of the enzyme was found to be highly unstable during the simulation. nih.gov

In the context of this compound, MD simulations could be used to:

Assess the stability of its binding to a target protein.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone.

These simulations can provide a detailed, time-resolved understanding of the molecular interactions that are essential for the biological function of this compound and its derivatives.

Structure Activity Relationship Sar Studies and Mechanistic Investigations Non Clinical Focus

Correlating Specific Structural Modifications with Biological Modulations

For instance, studies on benzofuran (B130515) derivatives have revealed that the introduction of different substituent groups at various positions on the benzofuran ring system can modulate their activity as inhibitors of enzymes such as kinases. nih.goved.ac.uk The nature and position of these substituents can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

Furthermore, the isonicotinic acid moiety itself is a critical component. The pyridine (B92270) nitrogen and the carboxylic acid group are key features that can participate in hydrogen bonding and other interactions with biological macromolecules. Modifications to this part of the molecule, such as esterification or amidation of the carboxylic acid, would be expected to significantly alter its biological activity.

Exploration of Substituent Effects on Molecular Recognition and Binding Affinity

The affinity of a ligand for its biological target is a crucial factor determining its efficacy. In the context of 2-Benzofuran-2-yl-isonicotinic acid, the substituents on both the benzofuran and pyridine rings play a pivotal role in molecular recognition and binding.

Studies on other benzofuran derivatives have consistently shown that the addition of halogen atoms, such as chlorine or bromine, to the benzofuran ring can enhance binding affinity. nih.gov This is often attributed to the formation of halogen bonds, which are non-covalent interactions between the halogen atom and a nucleophilic site on the target protein. nih.gov The position of the halogen is also critical, with specific placements leading to more pronounced effects on activity. nih.gov

The introduction of methoxy (B1213986) groups on the benzoyl moiety of 2-aroyl-benzofuran derivatives has been shown to be crucial for their antiproliferative activity, with the number and position of these groups influencing potency against different cancer cell lines. mdpi.com Specifically, a 3',4',5'-trimethoxybenzoyl group at the C-2 position of the benzofuran has been identified as a key feature for potent inhibition of tubulin polymerization. nih.gov

Interactive Table: Effect of Substituents on the Biological Activity of Benzofuran Derivatives (Hypothetical Data Based on General Findings)

Compound/Derivative Substituent(s) Target Observed Effect on Activity
Scaffold A Halogen (e.g., Cl, Br) on Benzofuran RingVariousIncreased binding affinity
Scaffold B Methoxy groups on a 2-aroyl substituentTubulinPotent antiproliferative activity
Scaffold C Methyl group at C-3 of BenzofuranTubulinInfluences antiproliferative activity
Scaffold D Removal of a C-6 methoxy groupTubulinInactive compounds

This table is illustrative and based on general findings for benzofuran derivatives, not specific data for this compound.

Elucidation of Mechanistic Pathways of Interaction with Identified Biomolecular Targets

While the specific biomolecular targets of this compound are not definitively established in publicly available literature, research on analogous compounds provides insights into potential mechanisms of action. Many benzofuran derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases. nih.goved.ac.uk

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Benzofuran-based compounds have been designed as inhibitors of kinases such as PI3K and VEGFR2. nih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to its substrate. ed.ac.uk Molecular docking studies on some benzofuran derivatives have helped to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov

Another identified mechanism for some benzofuran derivatives is the inhibition of tubulin polymerization. mdpi.comnih.gov Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Certain 2-benzoylbenzofuran derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. mdpi.com

Influence of Stereochemistry on Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For chiral molecules, one enantiomer often exhibits significantly greater potency than the other.

In the case of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, a neuroprotective agent, studies have demonstrated that the stereochemistry is critical for its activity. nih.gov The R-enantiomer was found to be more potent in stabilizing mitochondrial membrane potential and preventing apoptosis compared to the S-enantiomer. nih.gov This highlights that the specific spatial arrangement of the functional groups is essential for effective interaction with its biological target.

While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with distinct biological profiles. For any future development of derivatives of this compound, a thorough investigation of the stereochemical influences on ligand-target interactions will be crucial.

Investigations into Potential Biological Activities Mechanistic & in Vitro Studies, No Efficacy/toxicity/dosage/clinical

Enzyme Inhibition Studies (In Vitro)

The benzofuran (B130515) nucleus is a common feature in many biologically active compounds, and its derivatives have been a focus of research for their potential to inhibit various enzymes.

Benzofuran derivatives have been identified as potential inhibitors of several protein kinases, which are crucial regulators of cellular processes. nih.gov A new series of benzofuran derivatives was synthesized and evaluated for their inhibitory activity against Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are implicated in cancer progression. nih.govnih.gov One particular benzofuranyl thiosemicarbazone derivative, compound 8, demonstrated notable dual inhibitory activity against both PI3K and VEGFR-2. nih.govnih.gov In enzymatic assays, compound 8 inhibited PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.govnih.gov

Another study identified a small-molecule benzofuran derivative, referred to as S6, as an inhibitor of Aurora B kinase, a key protein in cell division. nih.gov The cytotoxicity of S6 was evaluated against a panel of 21 cancer cell lines, with the cervical cancer cell line (HeLa), liver cancer cell line (HepG2), and colon cancer cell line (SW620) being the most sensitive. nih.gov

While specific studies on Pim-1 kinase inhibition by 2-benzofuran-2-yl-isonicotinic acid were not identified, the broader class of benzofuran derivatives has shown potential as kinase inhibitors. nih.gov

Table 1: In Vitro Kinase Inhibition by Benzofuran Derivatives

CompoundTarget KinaseIC₅₀ ValueReference
Compound 8PI3K2.21 nM nih.govnih.gov
Compound 8VEGFR-268 nM nih.govnih.gov
S6Aurora BNot specified nih.gov

Derivatives of the benzofuran scaffold have also been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. A study exploring a series of hydroxylated 2-phenylbenzofurans found that these compounds were more active against α-glucosidase than α-amylase. nih.gov Notably, one compound from this series, compound 16, exhibited a significantly lower IC₅₀ value than the reference compound, acarbose, indicating a much higher potency. nih.gov The study determined that compound 16 acts as a mixed-type inhibitor of α-glucosidase. nih.gov

Table 2: In Vitro α-Glucosidase Inhibition by Benzofuran Derivatives

CompoundIC₅₀ ValueComparison to AcarboseType of InhibitionReference
Compound 16167 times more activeSignificantly more potentMixed-type nih.gov

A series of novel benzofuran derivatives were synthesized and evaluated for their ability to inhibit sirtuins, a class of NAD⁺-dependent deacetylases. nih.govmdpi.comsemanticscholar.org These in vitro screening studies showed that the synthesized compounds displayed selective inhibitory activity against SIRT2, with IC₅₀ values ranging from 3.81 µM to 95.21 µM, while showing minimal inhibition of SIRT1 and SIRT3. mdpi.comsemanticscholar.org The most potent of these was compound 7e, which had an IC₅₀ of 3.81 µM. mdpi.comsemanticscholar.org Further investigation into structurally related compounds, AEM1 and AEM2, also demonstrated selective inhibition of SIRT2 with IC₅₀ values of 18.5 µM and 3.8 µM, respectively. nih.gov

Table 3: In Vitro SIRT2 Inhibition by Benzofuran Derivatives

CompoundIC₅₀ Value (SIRT2)SelectivityReference
Compound 7e3.81 µMSelective over SIRT1 and SIRT3 mdpi.comsemanticscholar.org
Compound AEM118.5 µMSelective over SIRT1, SIRT3, and yeast Sir2 nih.gov
Compound AEM23.8 µMSelective over SIRT1, SIRT3, and yeast Sir2 nih.gov

Receptor Ligand Binding Studies (In Vitro)

The isonicotinic acid moiety, a substituted pyridine (B92270) ring, is a structural feature in various compounds that interact with neuronal receptors.

While no specific studies on the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by this compound have been reported, the α7 subtype of the nAChR is a recognized therapeutic target. rsc.org The modulation of this receptor by various ligands is an active area of research for potential therapeutic applications. rsc.org

In Vitro Studies on Cellular Processes (Excluding Human Clinical Data and Toxicity Outcomes)

The benzofuran scaffold is a recurring motif in compounds that exhibit a range of effects on cellular processes in vitro, particularly in the context of cancer research. rsc.org Derivatives of benzofuran have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. mdpi.com For instance, certain bromo derivatives of benzofuran have demonstrated selective action towards chronic myelogenous leukemia (K562) cells while having no toxic effect on healthy human keratinocytes (HaCaT). mdpi.com Mechanistic studies revealed that these compounds can have pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis. mdpi.com

In other research, a benzofuran derivative, compound 38, was found to inhibit the production of nitric oxide and selectively inhibit the proliferation of human lung cancer (A549) and gastric cancer (SGC7901) cells. rsc.org Furthermore, a naturally isolated benzofuran derivative, compound 9, was reported to inhibit cell proliferation and induce apoptosis in human non-small-cell lung carcinoma cells. semanticscholar.org

Cell Cycle Distribution Analysis

Based on available scientific literature, no specific studies detailing the effects of this compound on cell cycle distribution have been published. However, research on other benzofuran derivatives has shown activity in this area. For instance, a series of benzofuran-2-acetic methyl ester derivatives was observed to induce G0/G1 cell cycle arrest in certain breast cancer cell lines nih.gov. These findings in related compounds suggest a potential area for future investigation for this compound, but currently, no direct data exists.

Apoptosis Induction Pathways (Molecular Mechanisms)

There is currently no specific research available on the apoptosis induction pathways initiated by this compound. Studies on structurally related compounds, such as benzofuran-isatin conjugates, have demonstrated pro-apoptotic activity in colorectal cancer cells. These related compounds were found to downregulate the anti-apoptotic protein Bcl-Xl while upregulating the pro-apoptotic protein Bax and cytochrome c nih.gov. Another study on benzofuran-2-acetic ester derivatives also confirmed the induction of apoptosis in breast cancer cells nih.gov. These molecular mechanisms, while identified for derivatives, have not been specifically demonstrated for this compound.

Inhibition of Specific Gene/Protein Expression (e.g., Collagen type I alpha 1)

No published research was identified that investigates the inhibitory effect of this compound on the expression of Collagen type I alpha 1 (COL1A1). The regulation of COL1A1 is a complex process involving various factors, and it is a key protein in tissue structure and fibrosis nih.gov. While inhibitors for collagen-binding integrins and other related pathways exist, a direct link between this compound and COL1A1 inhibition has not been established in the current body of scientific literature uib.noresearchgate.net.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of benzofuran (B130515) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core benzofuran ring system. mdpi.com Future research should focus on developing more efficient and versatile synthetic routes specifically tailored for 2-substituted benzofurans linked to heterocyclic systems like isonicotinic acid.

Current synthetic strategies for similar structures often involve multi-step procedures. For instance, the synthesis of related 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved through a two-step process starting from a substituted quinoline (B57606). nih.gov One common approach involves the reaction of a salicylaldehyde (B1680747) with a haloacetyl derivative, which can be adapted for the synthesis of the target compound. researchgate.net Another versatile method is the palladium-catalyzed coupling of o-iodophenols with appropriate alkynes. nih.gov

Advanced Computational Design for Enhanced Target Specificity

Computational chemistry offers powerful tools for the rational design of new drug candidates with improved potency and selectivity. For 2-Benzofuran-2-yl-isonicotinic acid, molecular modeling techniques can be employed to predict its binding affinity to various biological targets and to guide the design of derivatives with enhanced specificity.

Studies on other benzofuran hybrids have successfully used molecular docking to investigate their binding modes and affinities with targets like PI3K and VEGFR-2. nih.gov A similar approach can be applied to this compound. By creating a virtual library of derivatives with modifications to either the benzofuran or the isonicotinic acid ring, researchers can perform in silico screening against a panel of known protein targets.

Advanced computational methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide deeper insights into the dynamic behavior of the ligand-protein complex and more accurate predictions of binding energies. These computational studies can help identify key structural features responsible for target binding and selectivity, thereby accelerating the design-synthesis-testing cycle and reducing the reliance on costly and time-consuming experimental screening.

Identification of New Biological Targets and Novel Mechanisms of Action

The benzofuran scaffold is present in a wide range of natural and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties. nih.govnih.gov The isonicotinic acid moiety is a key component of several established drugs, such as isoniazid, an important antitubercular agent. The combination of these two pharmacophores in this compound suggests a broad spectrum of potential biological activities.

Initial research should involve broad-based biological screening to identify the primary cellular pathways and molecular targets affected by the compound. Given the known activities of related benzofuran derivatives, potential targets for investigation include protein kinases, topoisomerases, and enzymes involved in inflammatory pathways. nih.gov For example, certain benzofuran-triazole hybrids have shown potential as acetylcholinesterase inhibitors, suggesting a possible role in neurodegenerative disease research. mdpi.com

Further studies could employ techniques such as chemical proteomics and transcriptomics to identify novel protein binding partners and to elucidate the compound's mechanism of action on a global cellular level. Uncovering novel mechanisms of action is crucial for developing first-in-class therapeutics and for identifying new applications for this promising chemical scaffold.

Integration with High-Throughput Screening Methodologies for Library Evaluation

To efficiently explore the therapeutic potential of this compound and its analogs, the integration of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid evaluation of large libraries of compounds against multiple biological targets, significantly accelerating the drug discovery process. nih.gov

A combinatorial chemistry approach can be used to generate a diverse library of derivatives based on the this compound scaffold. This can be achieved through techniques like solid-phase synthesis, which allows for the efficient creation of a large number of compounds. nih.gov These libraries can then be screened using automated, miniaturized assays to assess their activity against various targets.

The development of miniaturized screening platforms, such as droplet-based microarrays, enables the entire process from synthesis to biological screening to be conducted on a single chip, minimizing the consumption of reagents and starting materials. nih.gov The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can further guide the optimization of lead compounds for improved potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.